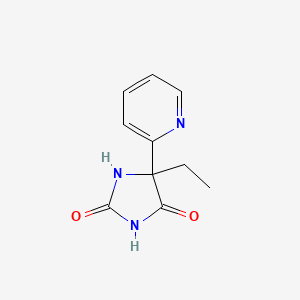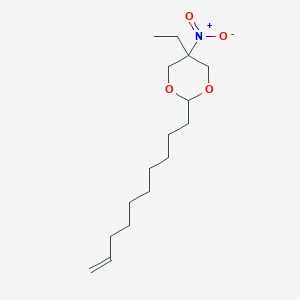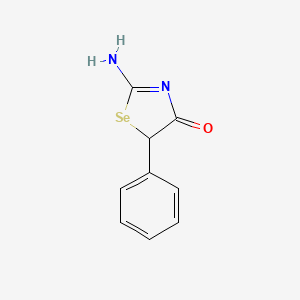
2-Amino-5-phenyl-1,3-selenazol-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-phenyl-1,3-selenazol-4(5H)-one is an organoselenium compound that features a selenazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-phenyl-1,3-selenazol-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might involve the reaction of a phenyl-substituted amine with a selenium-containing reagent under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production methods for such compounds would likely involve optimization of the synthetic route for scalability, including the use of continuous flow reactors and other advanced techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-phenyl-1,3-selenazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or other higher oxidation states.
Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state.
Substitution: The amino group or the phenyl group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield selenoxides, while substitution reactions could introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Chemistry: As a building block for more complex organoselenium compounds.
Biology: Potential use as a biochemical probe or in the study of selenium’s biological roles.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anticancer activities.
Industry: Used in the development of advanced materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Amino-5-phenyl-1,3-selenazol-4(5H)-one would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The selenium atom could play a crucial role in these interactions due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-phenyl-1,3-thiazol-4(5H)-one: Similar structure but with sulfur instead of selenium.
2-Amino-5-phenyl-1,3-oxazol-4(5H)-one: Similar structure but with oxygen instead of selenium.
Uniqueness
2-Amino-5-phenyl-1,3-selenazol-4(5H)-one is unique due to the presence of selenium, which imparts distinct chemical properties compared to its sulfur and oxygen analogs. Selenium’s larger atomic size and different electronegativity can influence the compound’s reactivity and interactions with biological targets.
Properties
CAS No. |
5533-52-8 |
|---|---|
Molecular Formula |
C9H8N2OSe |
Molecular Weight |
239.14 g/mol |
IUPAC Name |
2-amino-5-phenyl-1,3-selenazol-4-one |
InChI |
InChI=1S/C9H8N2OSe/c10-9-11-8(12)7(13-9)6-4-2-1-3-5-6/h1-5,7H,(H2,10,11,12) |
InChI Key |
LLDROEDZVMBIQT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=O)N=C([Se]2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Fluoronaphtho[1,2-c]furan-1,3-dione](/img/structure/B14743911.png)
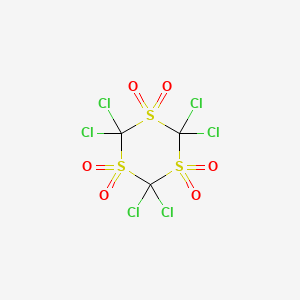
![2,3,4,5-Tetrachloro-6-[(4-hydroxyphenyl)(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzoic acid](/img/structure/B14743925.png)
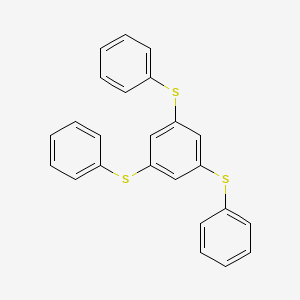
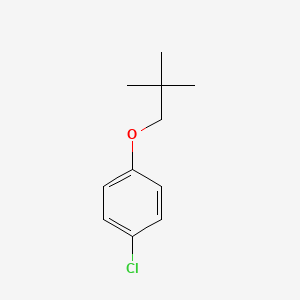

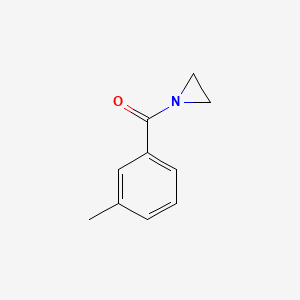
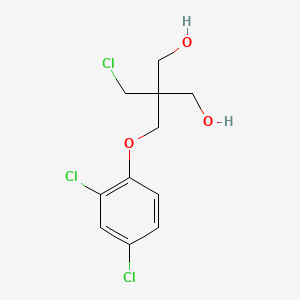

![2-chloro-N-[(E)-(4-chloro-3-nitrophenyl)methylidene]aniline](/img/structure/B14743982.png)

